2-chloro-N-(2-{5-[(ethoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide
Overview
Description
2-chloro-N-(2-{5-[(ethoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide is a synthetic organic compound with a molecular formula of C15H17ClN4O3S This compound contains a benzamide core substituted with a chloro group and an ethoxyacetylamino-thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{5-[(ethoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors under specific conditions. For instance, a reaction between a hydrazine derivative and a thioamide can form the thiadiazole ring.
Introduction of the Ethoxyacetyl Group: The ethoxyacetyl group is introduced through an acylation reaction, where an ethoxyacetyl chloride reacts with the amine group on the thiadiazole ring.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting a chloro-substituted benzoyl chloride with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-{5-[(ethoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzamide core can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the thiadiazole ring and the ethoxyacetyl group.
Hydrolysis: The ethoxyacetyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloro group can yield various substituted benzamides, while hydrolysis of the ethoxyacetyl group can produce the corresponding carboxylic acid derivative.
Scientific Research Applications
2-chloro-N-(2-{5-[(ethoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{5-[(ethoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring and the ethoxyacetyl group play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-{5-[(methoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide
- 2-chloro-N-(2-{5-[(propoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide
- 2-chloro-N-(2-{5-[(butoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide
Uniqueness
2-chloro-N-(2-{5-[(ethoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide is unique due to the specific combination of its functional groups. The ethoxyacetyl group provides distinct chemical properties compared to its methoxy, propoxy, or butoxy analogs. This uniqueness can result in different biological activities and applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[2-[5-[(2-ethoxyacetyl)amino]-1,3,4-thiadiazol-2-yl]ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S/c1-2-23-9-12(21)18-15-20-19-13(24-15)7-8-17-14(22)10-5-3-4-6-11(10)16/h3-6H,2,7-9H2,1H3,(H,17,22)(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFRDALXJUXNPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=NN=C(S1)CCNC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.